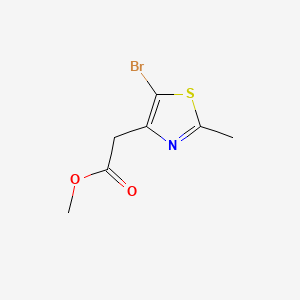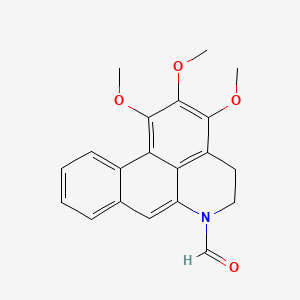
2-Fluoro-4-(pyrrolidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a chemical compound with the linear formula C9H11FN2 . The molecule consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .
Synthesis Analysis
The synthesis of this compound involves nucleophilic substitution reactions and Suzuki reactions . More details about the synthesis process can be found in related peer-reviewed papers and technical documents .Molecular Structure Analysis
The molecular weight of this compound is 166.2 . The InChI code for this compound is 1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various intermediates . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (166.2), its linear formula (C9H11FN2), and its InChI code (1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2) .Wissenschaftliche Forschungsanwendungen
Molecular Design and Synthesis
- Docking and QSAR Studies : Compounds structurally related to 2-Fluoro-4-(pyrrolidin-1-yl)pyridine have been explored through docking and quantitative structure–activity relationship (QSAR) studies as potential c-Met kinase inhibitors, indicating their potential in cancer therapy (Caballero et al., 2011).
- Synthetic Routes : Research has been conducted on the synthesis of similar fluorinated pyridine derivatives, highlighting methodologies that might be applicable to the synthesis of this compound and its analogs (Thibault et al., 2003).
Biological Applications
- Chemosensors : Derivatives of pyrrolopyridine have been used to develop fluorescent chemosensors for metal ions, demonstrating the utility of such compounds in biological imaging and diagnostics (Maity et al., 2018).
- Organocatalysis : Studies on fluorinated pyrrolidine derivatives, including those structurally related to this compound, have been conducted to explore their use in asymmetric synthesis, highlighting their potential as organocatalysts in medicinal chemistry (Sparr et al., 2009).
Material Science
- Electronic and Photophysical Properties : Theoretical studies on iridium(III) complexes with pyrrolidin-1-yl pyridine derivatives have been reported, focusing on their electronic structures and photophysical properties. This research points to potential applications in the development of new materials for optoelectronic devices (Shang et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Piperidine derivatives have been studied for their efficacy in inhibiting the corrosion of iron, suggesting that fluorinated pyridines could have applications in protecting metal surfaces (Kaya et al., 2016).
Anion Recognition
- Anion Receptors : Fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives have been developed as neutral anion receptors, showing augmented affinities for fluoride, chloride, or dihydrogen phosphate. This demonstrates the potential of fluorinated pyridine derivatives in sensing applications (Anzenbacher et al., 2000).
Drug Development
- Antitumor Activity : Nortopsentin analogues based on 1H-pyrrolo[2,3-b]pyridine derivatives, closely related to the chemical structure , have shown significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer, indicating the therapeutic potential of such compounds (Carbone et al., 2013).
Safety and Hazards
Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives have been reported to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities and are known to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
The stability and efficacy of pyrrolidine derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-fluoro-4-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYURNKQOQWIEJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718438 |
Source


|
| Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352318-60-5 |
Source


|
| Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

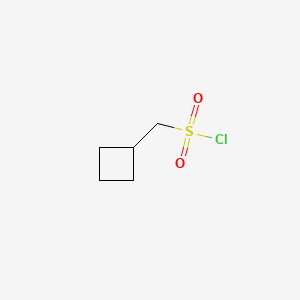


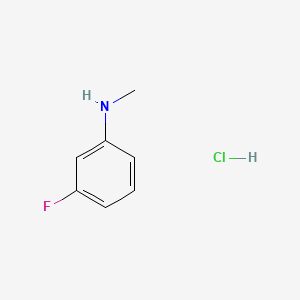

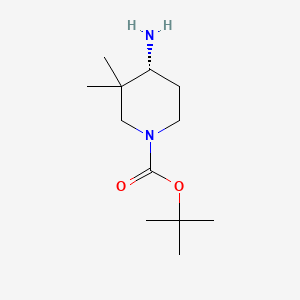

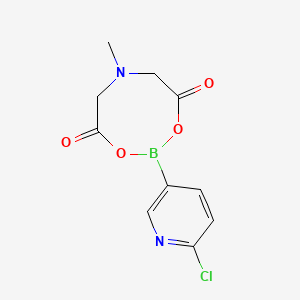
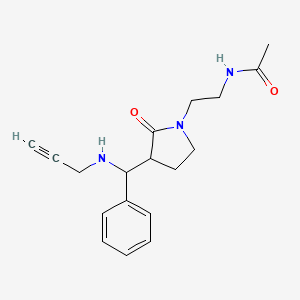
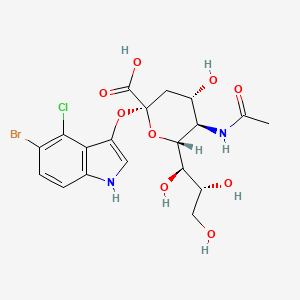

![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)
